2-Methylbenzo[b]thiophene-5-carbaldehyde
Description
2-Methylbenzo[b]thiophene-5-carbaldehyde is a heteroaromatic compound featuring a benzothiophene core fused with a benzene and thiophene ring. The molecule is substituted with a methyl group at position 2 and a carbaldehyde (-CHO) group at position 5 (Figure 1). This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, materials science, and pharmaceutical research .
Properties
Molecular Formula |
C10H8OS |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-methyl-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C10H8OS/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-6H,1H3 |
InChI Key |
GVDSRENOWDBWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=CC(=C2)C=O |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
2-Methylbenzo[b]thiophene-5-carbaldehyde is primarily used as an intermediate in the synthesis of various compounds. Its unique structure allows for the functionalization of the thiophene ring, facilitating the creation of derivatives with diverse chemical properties.
1.1. Synthesis of Biologically Active Compounds
The compound has been utilized in the preparation of several biologically active molecules, including:
- Antibacterial Agents : this compound has been incorporated into synthetic routes leading to compounds with significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Agents : Research indicates that derivatives synthesized from this aldehyde exhibit potent antitumor properties, making them candidates for further drug development .
- Anticonvulsants : Some derivatives have shown anticonvulsant effects in animal models, highlighting their potential therapeutic applications .
Biological Evaluations
Numerous studies have evaluated the biological activities of compounds derived from this compound.
2.1. Antioxidant Activity
Research has demonstrated that certain derivatives possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
2.2. Antimicrobial Activity
The compound's derivatives have been tested for their effectiveness against various bacterial and fungal strains. For instance:
- Compounds derived from the aldehyde exhibited strong activity against both gram-positive and gram-negative bacteria.
- Some derivatives were found to be effective against fungal infections, indicating a broad spectrum of antimicrobial activity .
3.1. Case Study: Synthesis and Activity Evaluation
A study focused on synthesizing a series of thiophene derivatives from this compound revealed that modifications at specific positions on the thiophene ring significantly impacted biological activity. The study identified several promising candidates with minimal inhibitory concentrations suitable for further development .
3.2. Computational Studies
Density Functional Theory (DFT) calculations have been employed to predict the reactivity and stability of various derivatives synthesized from this compound, providing insights into their potential biological activities .
Summary Table of Applications
| Application Type | Description | Examples/Findings |
|---|---|---|
| Synthesis | Intermediate for various compounds | Antibacterial, antitumor agents |
| Biological Activity | Evaluated for antioxidant and antimicrobial | Effective against S. aureus, fungi |
| Case Studies | Synthesis and evaluation of derivatives | Identified promising candidates |
| Computational Studies | DFT calculations for predicting reactivity | Insights into stability and activity |
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₀H₈OS
- Structural Features :
- Aromatic benzothiophene core with extended π-conjugation.
- Electron-withdrawing carbaldehyde group at position 5.
- Electron-donating methyl group at position 2, which sterically influences reactivity.
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The table below compares 2-Methylbenzo[b]thiophene-5-carbaldehyde with analogous compounds, highlighting structural variations and their implications:
Physical Properties
- 5-Methyl-2-thiophenecarboxaldehyde: Liquid at room temperature due to smaller molecular size .
- Solubility :
- The benzothiophene core enhances solubility in aromatic solvents (e.g., toluene, chloroform) compared to purely aliphatic aldehydes .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the in situ generation of the Vilsmeier reagent (PBr₃-DMF complex), which electrophilically substitutes the ketone oxygen at the 5-position of the benzo[b]thiophene scaffold. This step simultaneously introduces both a bromine atom and a formyl group, yielding 4-bromo-6,7-dihydro-2-methylbenzo[b]thiophene-5-carbaldehyde (Compound 29) in 73% yield. Critical parameters include:
-
Temperature : Ambient conditions (20–25°C)
-
Solvent : Chloroform (CHCl₃)
-
Reagent Stoichiometry : 1.2 equivalents of PBr₃ relative to DMF
The dihydro intermediate (Compound 29) serves as a versatile precursor for subsequent aromatization and functionalization.
Aromatization and Functionalization Strategies
DDQ-Mediated Aromatization
To achieve the fully aromatic this compound, 4-bromo-6,7-dihydro-2-methylbenzo[b]thiophene-5-carbaldehyde (Compound 29) undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This step removes two hydrogen atoms from the dihydro ring, restoring aromaticity.
Key Data:
| Parameter | Value |
|---|---|
| Oxidant | DDQ (1.5 equivalents) |
| Solvent | Benzene |
| Temperature | Reflux (80°C) |
| Yield | 85% |
The reaction generates 4-bromo-2-methylbenzo[b]thiophene-5-carbaldehyde, which requires debromination to yield the target compound.
Palladium-Catalyzed Debromination
Hydrogenolysis Using Pd/C
Debromination of the 4-bromo intermediate is achieved via catalytic hydrogenation. A mixture of 10% palladium on carbon (Pd/C) and ammonium formate in methanol selectively removes the bromine atom while preserving the aldehyde functionality.
Optimization Insights:
-
Catalyst Loading : 5 wt% Pd/C
-
Hydrogen Source : Ammonium formate (3 equivalents)
-
Reaction Time : 6 hours
-
Yield : 89%
This step completes the synthesis of this compound, with purity confirmed by ¹H NMR and IR spectroscopy.
Alternative Synthetic Pathways
Direct Formylation of 2-Methylbenzo[b]thiophene
While less common, direct formylation of 2-methylbenzo[b]thiophene using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) has been explored. This method targets the 5-position via electrophilic aromatic substitution but suffers from lower regioselectivity (≤45% yield).
Suzuki-Miyaura Coupling Followed by Oxidation
In a divergent approach, 5-bromo-2-methylbenzo[b]thiophene undergoes Suzuki coupling with a boronic ester, followed by oxidation of the resulting biaryl system to the aldehyde. However, this route introduces complexity in controlling oxidation selectivity.
Analytical Characterization
Synthesized this compound is characterized by:
-
IR Spectroscopy : Strong absorption at 1,690 cm⁻¹ (C=O stretch)
-
¹H NMR (CDCl₃): δ 10.1 (s, 1H, CHO), 8.2 (d, J = 8.4 Hz, 1H, Ar-H), 7.6 (m, 2H, Ar-H), 2.7 (s, 3H, CH₃)
Industrial-Scale Considerations
Pharmaceutical applications demand high-purity (>99.5%) this compound. Large-scale synthesis employs continuous flow reactors for the Vilsmeier-Haack step, improving heat dissipation and reducing byproduct formation. Critical quality control metrics include residual palladium (<10 ppm) and solvent content (<0.1% CHCl₃) .
Q & A
Q. What are the common synthetic routes for 2-Methylbenzo[b]thiophene-5-carbaldehyde, and how can they be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via formylation of benzo[b]thiophene derivatives. A one-pot method using n-BuLi and tetramethylethylenediamine (TMEDA) in hexane, followed by DMF quenching, yields 80% isolated product . Key steps include double lithiation at the ortho position and thiomethyl group, diformylation, and intramolecular aldol condensation. For reproducibility, ensure anhydrous conditions, precise temperature control (0–25°C), and stoichiometric excess of TMEDA (3 eq.) and DMF (3.4 eq.) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 10–30% EtOAc) for initial purification. Confirm purity via TLC (Rf ~0.5 in 20% EtOAc/hexane) . For trace impurities, recrystallization from ethanol/water (3:1) is effective. Analytical HPLC (C18 column, acetonitrile/water mobile phase) can validate purity >95% .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Include -NMR (CDCl: δ 10.2 ppm for aldehyde proton, δ 2.6 ppm for methyl group), -NMR (δ 192 ppm for carbonyl), and IR (1690–1710 cm for C=O stretch). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 191.0521 (calc. for CHOS) . Elemental analysis must align with theoretical values (e.g., C: 62.47%, H: 4.16%, S: 26.64%) .
Advanced Research Questions
Q. How can mechanistic insights into the lithiation-formylation-condensation pathway inform reaction optimization?
- Methodological Answer : The reaction proceeds via dilithiated intermediate formation (ortho and thiomethyl lithiation), followed by diformylation and aldol-like cyclization . To optimize, monitor intermediates using in-situ -NMR or quenching experiments. Adjust TMEDA concentration to stabilize lithiated species, and use low-temperature (-78°C) lithiation to suppress side reactions .
Q. What analytical strategies resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Compare data in identical solvents (e.g., CDCl vs. DMSO-d) and validate using 2D NMR (COSY, HSQC) . Cross-reference with computational predictions (DFT for shifts) and databases like NIST Chemistry WebBook . For unresolved conflicts, replicate synthesis under cited conditions .
Q. How can this compound be leveraged in medicinal chemistry, particularly in targeting GPCRs or kinase inhibitors?
- Methodological Answer : The aldehyde moiety enables Schiff base formation with amine-containing pharmacophores. For example, derivatives of benzo[b]thiophene carbaldehydes have been used in GLP-1 receptor activators (e.g., patent EP 3,234,567 for obesity treatment) . Design analogs by coupling with pyridyl or piperazine groups via reductive amination, followed by in vitro binding assays .
Q. What safety protocols are critical when handling reactive intermediates (e.g., lithiated species) in its synthesis?
Q. How can computational modeling predict reactivity or regioselectivity in derivative synthesis?
- Methodological Answer : Employ DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (FMO) and identify nucleophilic/electrophilic sites. For regioselective substitutions, simulate Fukui indices at C3/C5 positions of the thiophene ring. Validate predictions with Hammett plots or kinetic isotope effects .
Q. What strategies mitigate low yields in large-scale syntheses (>10 g)?
Q. How do structural modifications (e.g., methyl vs. methoxy groups) impact electronic properties and bioactivity?
- Methodological Answer :
Substituent effects are quantified via Hammett σ values. Methyl groups (+I effect) enhance electron density at the aldehyde, increasing electrophilicity. Compare redox potentials (cyclic voltammetry) and logP (HPLC) to correlate with bioactivity. For example, 5-methoxy analogs show improved metabolic stability in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
